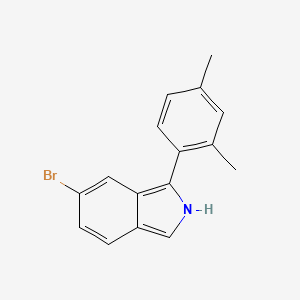
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The presence of a bromine atom and a 2,4-dimethylphenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole typically involves the bromination of 1-(2,4-dimethylphenyl)-2H-isoindole. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of electrochemical methods for bromine generation can also be employed to minimize waste and improve safety .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindole oxides.
Reduction Reactions: Reduction can lead to the formation of 6-hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 6-Amino-1-(2,4-dimethylphenyl)-2H-isoindole.
Oxidation: 6-Oxo-1-(2,4-dimethylphenyl)-2H-isoindole.
Reduction: 6-Hydroxy-1-(2,4-dimethylphenyl)-2H-isoindole.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the 2,4-dimethylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 6-Chloro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Fluoro-1-(2,4-dimethylphenyl)-2H-isoindole
- 6-Iodo-1-(2,4-dimethylphenyl)-2H-isoindole
Comparison: 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different physicochemical properties and reactivity patterns, making it suitable for distinct applications in research and industry.
Eigenschaften
CAS-Nummer |
358641-85-7 |
|---|---|
Molekularformel |
C16H14BrN |
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole |
InChI |
InChI=1S/C16H14BrN/c1-10-3-6-14(11(2)7-10)16-15-8-13(17)5-4-12(15)9-18-16/h3-9,18H,1-2H3 |
InChI-Schlüssel |
SEFLEVPQVOXUIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



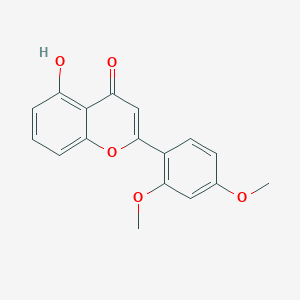
![methyl (E)-2-bromo-3-((ethoxy(((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)methylene)amino)benzoate](/img/structure/B15062313.png)
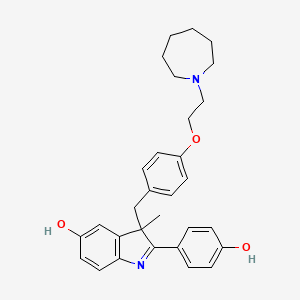
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
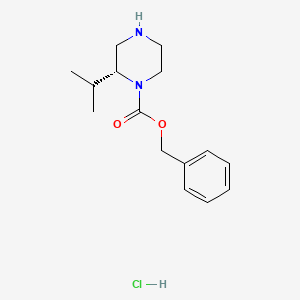
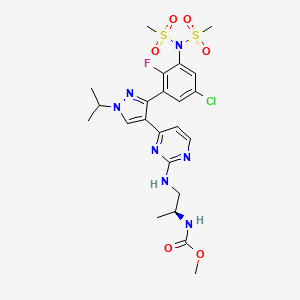
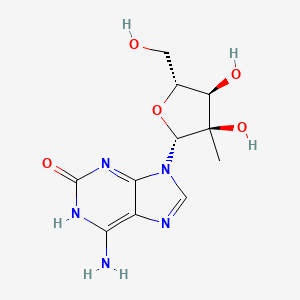
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)

![1-(3-acetyl-2-(2-chlorophenyl)-4-methyl-2,5-dihydro-1H-benzo[b][1,4]diazepin-1-yl)pentan-1-one](/img/structure/B15062359.png)
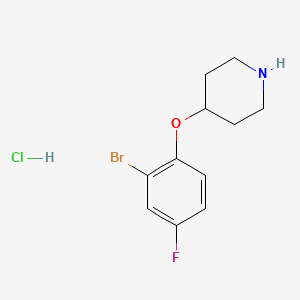

![9-(1-Benzothiophen-2-yl)-3-methyl-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062372.png)
